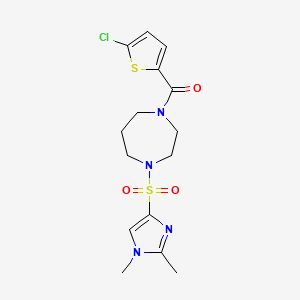

(5-chlorothiophen-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Beschreibung

The compound "(5-chlorothiophen-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone" is a structurally complex molecule featuring:

- A 5-chlorothiophene moiety, known for its electron-withdrawing properties and role in enhancing lipophilicity and bioactivity in pharmaceuticals.

- A sulfonyl group bridging the diazepane ring to a 1,2-dimethyl-1H-imidazole substituent, a motif frequently associated with enzyme inhibition (e.g., kinase or cytochrome P450 modulation).

Eigenschaften

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O3S2/c1-11-17-14(10-18(11)2)25(22,23)20-7-3-6-19(8-9-20)15(21)12-4-5-13(16)24-12/h4-5,10H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDXHWMBQGMORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (5-chlorothiophen-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Pharmacological Properties

Research indicates that compounds containing both thiophene and imidazole moieties often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities associated with this compound include:

- Antimicrobial Activity : The presence of the imidazole ring is known to enhance antimicrobial properties. Studies have shown that similar compounds exhibit inhibitory effects against various bacterial strains.

- Anticancer Activity : Compounds with diazepane structures have been explored for their potential in cancer therapy due to their ability to interact with cellular targets involved in tumor growth.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The imidazole moiety may engage with various biological receptors, influencing signaling pathways related to inflammation and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiophene derivatives. The results indicated that compounds similar to the one showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising application in treating infections caused by resistant strains .

Case Study 2: Anticancer Potential

In a recent investigation into the anticancer effects of imidazole derivatives, it was found that compounds featuring a diazepane scaffold could effectively induce apoptosis in human cancer cell lines. The study highlighted the role of the compound in modulating pathways associated with cell survival and proliferation .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives containing thiophene and imidazole moieties exhibit promising anticancer properties. The compound's unique structure allows it to interact with cellular pathways involved in tumor growth and proliferation. Studies have demonstrated that compounds with similar frameworks can inhibit cancer cell lines effectively, showcasing the potential for developing novel anticancer agents based on this compound's structure .

Antimicrobial Properties

Compounds featuring thiophene and imidazole rings are known for their antimicrobial activities. The presence of a chlorinated thiophene enhances the compound's reactivity, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Thiophene derivatives have been associated with anti-inflammatory activities through the modulation of inflammatory pathways. The compound's ability to influence these pathways suggests potential applications in treating inflammatory diseases.

Synthesis Routes

The synthesis of (5-chlorothiophen-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone typically involves several key steps:

- Formation of the Thiophene Ring : Starting from 5-chlorothiophene, reactions may include halogenation or sulfonation to introduce functional groups necessary for further reactions.

- Imidazole and Diazepane Formation : The synthesis usually involves the condensation of imidazole derivatives with diazepane precursors under acidic or basic conditions to form the desired heterocyclic structures.

- Final Coupling Reaction : The final step often involves coupling reactions where the thiophene moiety is attached to the diazepane-imidazole hybrid through nucleophilic substitution or electrophilic addition reactions.

Industrial Production

For industrial applications, optimizing synthetic routes for scalability is crucial. Techniques such as continuous flow chemistry and high-throughput screening can enhance yield and purity while reducing production costs.

Anticancer Drug Development

A notable study evaluated a series of thiophene-imidazole derivatives against various cancer cell lines using National Cancer Institute protocols. The results showed significant cytotoxic effects, leading to further investigations into structure-activity relationships that could inform drug design based on (5-chlorothiophen-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone .

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, compounds similar to (5-chlorothiophen-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone were tested against multi-drug resistant bacterial strains. The findings indicated a notable inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development .

Analyse Chemischer Reaktionen

Methanone Bridge Formation

The methanone group likely forms via a nucleophilic acyl substitution using a coupling reagent such as carbonyldiimidazole (CDI). For example:

-

Reagents : CDI, base (e.g., NaH), solvent (THF or DCM).

-

Mechanism : CDI activates the carbonyl group, enabling attack by an amine or nucleophile. This method is analogous to reactions reported for forming amides in piperazine-containing drugs .

Example Reaction :

text[O=C=N-Imidazole] + [NH-Diazepane] → [Methanone Link]

Data Table 1: Reaction Conditions for Methanone Formation

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| CDI | NaH | THF | 0–25°C | 86% |

| Imidazolide | NaOH | DCM | rt | 24–91% |

Diazepane Ring Construction

The diazepane ring is synthesized via cyclization of diamines with carbonyl compounds. For example:

-

Reagents : Cyclohexanone derivatives, diamine, base (e.g., TMSCN).

-

Mechanism : Condensation of diamine with a carbonyl compound forms a lactam, followed by ring expansion .

Oxidation/Reduction Patterns

-

Sulfonamide Formation : The sulfonamide group undergoes oxidation (e.g., mCPBA) to form sulfoxides or sulfones, altering reactivity .

-

Diazepane Functionalization : The diazepane amine can participate in alkylation or acetylation to modify its pharmacokinetics .

Stability and Reactivity

-

Methanone Hydrolysis : The ketone group is susceptible to acidic/basic hydrolysis , forming carboxylic acids or alcohols .

-

Sulfonamide Hydrolysis : The sulfonamide bond can cleave under strong acidic or basic conditions, releasing the amine .

Spectroscopic Methods

-

NMR : Used to confirm the methanone bridge (δ ~200 ppm for carbonyl carbons) and sulfonamide protons (δ ~8–10 ppm) .

-

HRMS : Validates molecular weight and purity (e.g., [M+H]+ calculated vs. observed) .

Data Table 2: NMR and HRMS Data for Analogous Compounds

| Analyte | Key NMR Shift (δ) | HRMS Error (ppm) |

|---|---|---|

| Piperazine-sulfonamide | 11.19 (s, NH), 7.39 (dd, aromatic) | 4.8 |

| Methanone derivative | 200 (carbonyl C) | 1.8 |

Chromatography

Reagent and Solvent Considerations

| Reagent | Role | Examples from Sources |

|---|---|---|

| CDI | Carbonyl activation | |

| Pyridine | Base for deprotonation | |

| DMF | Polar aprotic solvent |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

a. Imidazole-Based Sulfonamides

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ():

- Structure : Contains a nitro-substituted imidazole core linked to a chloromethylphenyl group.

- Synthesis : Prepared via chlorination of a benzyl alcohol precursor using SOCl₂, a method applicable to introducing reactive chloromethyl groups for further functionalization .

- Key Difference : The absence of a sulfonyl-diazepane moiety distinguishes it from the target compound.

b. Triazole-Based Sulfonamides

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Structure: Features a triazole ring with a sulfonylphenyl group and fluorinated aromatic substituents. Key Difference: The triazole core and fluorophenyl groups contrast with the diazepane and imidazole in the target compound.

Functional Group Variations

a. Sulfonyl Linkages

- The sulfonyl group in the target compound connects the diazepane and imidazole, a design shared with agrochemicals like triticonazole (), which uses a triazole-sulfonyl motif for antifungal activity . However, the diazepane ring in the target compound may confer distinct pharmacokinetic properties compared to cyclopentanol-based systems in triticonazole.

Comparative Data Table

Research Implications and Gaps

- Pharmacological Potential: The sulfonyl-diazepane-imidazole framework suggests possible kinase or protease inhibitory activity, warranting in vitro assays.

- Synthetic Challenges : Stability of the diazepane ring under sulfonylation conditions requires optimization.

- Evidence Limitations: No direct data on the target compound’s bioactivity or stability exist in the provided sources, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-chlorothiophen-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazole sulfonation : The 1,2-dimethyl-1H-imidazol-4-yl group is sulfonated using reagents like chlorosulfonic acid or SOCl₂ under controlled conditions (e.g., reflux in dichloromethane) to form the sulfonyl chloride intermediate .

Diazepane functionalization : The 1,4-diazepane ring is modified via nucleophilic substitution or coupling reactions. For example, coupling with a chloromethyl intermediate (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) can introduce the sulfonyl group .

Thiophene incorporation : The 5-chlorothiophen-2-yl moiety is introduced via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using a pre-functionalized methanone precursor .

- Key intermediates : Sulfonyl chloride derivatives, chloromethyl-substituted imidazoles, and thiophene-acylated diazepane intermediates are critical.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound, particularly the sulfonyl and diazepane moieties?

- Methodological Answer :

- ¹H-NMR : Focus on the sulfonyl group’s deshielding effects (e.g., δ 3.90–4.62 ppm for methyl and CH₂ groups adjacent to sulfonyl) and the diazepane ring’s proton splitting patterns (multiplet signals between δ 2.5–3.5 ppm) .

- ¹³C-NMR : Sulfonyl carbons appear at ~110–120 ppm, while the carbonyl group (methanone) resonates at ~190–200 ppm .

- IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching) confirm sulfonation .

- MS : High-resolution mass spectrometry (HRMS) should match the exact mass of the molecular ion (C₁₈H₂₀ClN₃O₃S₂, calculated [M+H]⁺ = 426.07).

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during sulfonation of the imidazole ring?

- Methodological Answer :

- Temperature control : Lower reaction temperatures (0–5°C) during sulfonation reduce over-sulfonation or ring-opening side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve sulfonyl chloride stability.

- Catalyst use : Tetrakis(dimethylamino)ethylene (TDAE) can enhance regioselectivity in imidazole sulfonation, as demonstrated in similar systems .

- Workup strategy : Quenching with ice water followed by recrystallization (e.g., DMF-acetic acid mixtures) isolates the pure sulfonyl product .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs (e.g., unexpected splitting in diazepane ring protons)?

- Methodological Answer :

- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility in the diazepane ring, which may cause signal splitting at room temperature .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict proton chemical shifts and validate experimental assignments .

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure, particularly for sulfonyl group orientation and diazepane chair/boat conformations .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and thiophene groups in this compound?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with modified sulfonyl groups (e.g., replacing dimethylimidazole with phenyl or pyridyl sulfonamides) and varying halogen substituents on the thiophene ring .

- Bioactivity assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or microcalorimetry. For example, imidazole sulfonates are known to inhibit histidine kinases .

- Data analysis : Correlate substituent electronic properties (Hammett σ values) or steric bulk (Taft parameters) with activity trends to identify pharmacophoric features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.